molecular formula C18H18O4 B8331822 Phenylmethyl 3-carboxy-2-(phenylmethyl)-1-propanoate

Phenylmethyl 3-carboxy-2-(phenylmethyl)-1-propanoate

Cat. No. B8331822
M. Wt: 298.3 g/mol
InChI Key: ZXEOHROMGBZHPE-UHFFFAOYSA-N
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Patent
US05869518

Procedure details

8 ml of trifluoroacetic acid are added, at 0° C., to a solution of 2 g (5.6 mmol) of phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate in 16 ml of dichloromethane. After 7 h at room temperature, the mixture is evaporated to dryness and the residue is recrystallized from cyclohexane. 1.05 g of a white product are obtained.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]1([CH2:14][CH:15]([CH2:26][C:27]([O:29]C(C)(C)C)=[O:28])[C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>ClCCl>[C:27]([CH2:26][CH:15]([CH2:14][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:16]([O:18][CH2:19][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:17])([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)OCC1=CC=CC=C1)CC(=O)OC(C)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(=O)(O)CC(C(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05869518

Procedure details

8 ml of trifluoroacetic acid are added, at 0° C., to a solution of 2 g (5.6 mmol) of phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate in 16 ml of dichloromethane. After 7 h at room temperature, the mixture is evaporated to dryness and the residue is recrystallized from cyclohexane. 1.05 g of a white product are obtained.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]1([CH2:14][CH:15]([CH2:26][C:27]([O:29]C(C)(C)C)=[O:28])[C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>ClCCl>[C:27]([CH2:26][CH:15]([CH2:14][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:16]([O:18][CH2:19][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:17])([OH:29])=[O:28]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
phenylmethyl 1,1-dimethylethyl 2-(phenylmethyl)-1,4-butanedioate
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)OCC1=CC=CC=C1)CC(=O)OC(C)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(=O)(O)CC(C(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.